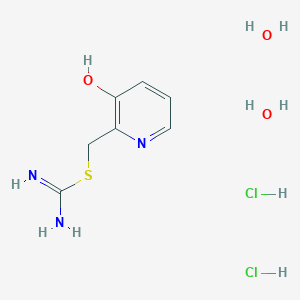![molecular formula C16H24N2O2 B5401596 1-[(2-methoxyphenyl)acetyl]-4-propylpiperazine](/img/structure/B5401596.png)
1-[(2-methoxyphenyl)acetyl]-4-propylpiperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(2-methoxyphenyl)acetyl]-4-propylpiperazine, also known as MPPL, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of neuroscience.
作用机制
1-[(2-methoxyphenyl)acetyl]-4-propylpiperazine binds to sigma-1 receptors, which are located in the endoplasmic reticulum and plasma membrane of cells. Activation of sigma-1 receptors by this compound leads to downstream effects such as modulation of intracellular calcium levels, inhibition of voltage-gated potassium channels, and activation of the Akt/mTOR signaling pathway. These effects are thought to underlie the neuroprotective and neuromodulatory properties of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in various cell types and animal models. In neuronal cells, this compound has been shown to enhance neurite outgrowth and protect against oxidative stress-induced cell death. In animal models of neurodegenerative disease, this compound has been shown to improve cognitive function and reduce neuroinflammation. This compound has also been shown to have anti-inflammatory effects in various cell types, including microglia and astrocytes.
实验室实验的优点和局限性
One advantage of using 1-[(2-methoxyphenyl)acetyl]-4-propylpiperazine in lab experiments is its specificity for sigma-1 receptors, which allows for targeted modulation of this receptor subtype. Additionally, this compound has been shown to have low toxicity in cell culture and animal models. However, one limitation of using this compound is its relatively low potency compared to other sigma-1 receptor ligands, which may require higher concentrations for effective modulation.
未来方向
There are several future directions for research on 1-[(2-methoxyphenyl)acetyl]-4-propylpiperazine and sigma-1 receptors. One area of interest is the role of sigma-1 receptors in neuroinflammation and neurodegeneration, and the potential therapeutic applications of sigma-1 receptor agonists such as this compound. Additionally, further study is needed to elucidate the downstream signaling pathways and cellular mechanisms underlying the effects of this compound on neuronal function and plasticity. Finally, the development of more potent and selective sigma-1 receptor ligands may improve the utility of this compound and related compounds in neuroscience research.
合成方法
1-[(2-methoxyphenyl)acetyl]-4-propylpiperazine can be synthesized through a multi-step process starting with the reaction of 2-methoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with propylpiperazine to form this compound. The purity of the final product can be improved through recrystallization and chromatography techniques.
科学研究应用
1-[(2-methoxyphenyl)acetyl]-4-propylpiperazine has been studied for its potential use as a tool in neuroscience research. Specifically, it has been shown to bind to sigma-1 receptors, which are involved in various cellular processes including ion channel regulation, neurotransmitter release, and cell survival. This compound has been used to study the role of sigma-1 receptors in neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, this compound has been used to investigate the effects of sigma-1 receptor activation on neuronal function and plasticity.
属性
IUPAC Name |
2-(2-methoxyphenyl)-1-(4-propylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-3-8-17-9-11-18(12-10-17)16(19)13-14-6-4-5-7-15(14)20-2/h4-7H,3,8-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUOGYPKRBGFXRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)C(=O)CC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-(4-chloro-3-methylbenzoyl)-2-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5401515.png)
![2-ethyl-7-(2-hydroxyphenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5401526.png)
![1-[(3,5-dimethyl-4-isoxazolyl)acetyl]-3-[2-(4-fluorophenyl)ethyl]piperidine](/img/structure/B5401532.png)
![N-[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5401557.png)
![7-[(1-ethyl-1H-pyrazol-5-yl)carbonyl]-4-morpholin-4-yl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5401559.png)
![4-(isopropylthio)[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B5401562.png)
![4-(cyclopropylmethyl)-1-[(2,3-dimethyl-1H-indol-5-yl)carbonyl]-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5401572.png)




![1-(2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)pyrrolidin-3-amine](/img/structure/B5401594.png)


